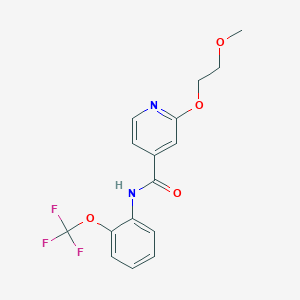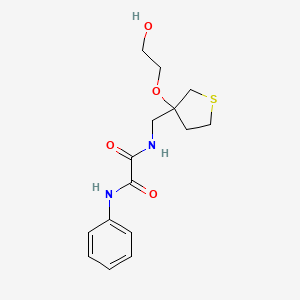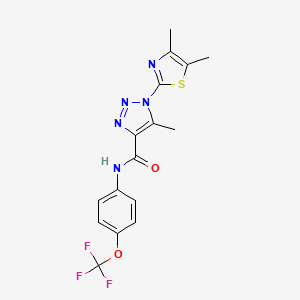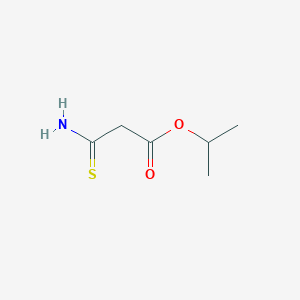![molecular formula C15H12N4O2S2 B2597346 N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide CAS No. 304684-94-4](/img/structure/B2597346.png)
N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C15H12N4O2S2 and its molecular weight is 344.41. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The compound N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide, due to its unique structural features, has been a focus of synthetic and medicinal chemistry research. A study by Patel et al. (2015) outlines the synthesis of novel heterocyclic compounds incorporating furan and triazolothiadiazole motifs, characterized by spectral studies, and evaluated for their antimicrobial activities against both gram-positive and gram-negative bacteria, as well as fungi (Patel, H. S., & Shah, P., 2015). Similarly, Shiradkar and Kale (2006) explored the synthesis of condensed bridgehead nitrogen heterocyclic systems, including triazolothiadiazoles, for their bioactivity, demonstrating the compound's potential in antimicrobial and antitubercular applications (Shiradkar & Kale, 2006).
Antiviral and Anticancer Properties
Further extending the compound's utility, Khan et al. (2014) synthesized a series of fused 1,2,4-triazoles, including derivatives of N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide, to evaluate their antiviral activity against HIV-1 and HIV-2. Docking studies highlighted the interaction of these compounds with key amino acids in the reverse transcriptase binding site of HIV-1, indicating a novel approach for antiviral drug development (Khan, Hameed, Al-Masoudi, Abdul-Reda, & Simpson, 2014). Özdemir et al. (2011) synthesized benzothiazolyl-amide derivatives to investigate their antimicrobial activities, contributing to the understanding of the compound's potential in combating resistant microbial strains (Özdemir, Kaplancıklı, Turan-Zitouni, Altıntop, & Demirci, 2011).
Neuroprotective and Anticonvulsant Effects
Additionally, compounds featuring the N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide motif have been evaluated for their neuroprotective and anticonvulsant activities. Azam et al. (2010) synthesized a series of thiazolotriazolopyrimidine derivatives to assess their anti-Parkinsonian and neuroprotective potential in mouse models, demonstrating significant activity in haloperidol-induced catalepsy and oxidative stress, suggesting a promising direction for Parkinson's disease treatment (Azam, El-gnidi, Alkskas, & Ahmed, 2010).
Material Science and Energetic Materials
In the realm of material science, the structural motifs related to N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide have been utilized in the synthesis of insensitive energetic materials. Yu et al. (2017) reported on the synthesis of N-trinitroethylamino derivatives and energetic salts based on related furazan compounds, showcasing moderate thermal stabilities and insensitivity towards impact and friction, which could have implications for the development of safer energetic materials (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c20-13(16-8-10-4-3-7-21-10)9-22-14-17-18-15-19(14)11-5-1-2-6-12(11)23-15/h1-7H,8-9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZUYLZSVOGEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)NCC4=CC=CO4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(furan-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2597268.png)
![8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2597270.png)





![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2597282.png)


![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2597285.png)
![3,4-dimethoxy-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2597286.png)